

A Technical Guide to the Spectroscopic Profile of 2-Chlorobenzyl Bromide

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Compound of Interest

Compound Name: 2-Chlorobenzyl bromide

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-chlorobenzyl bromide**, a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Chemical Structure

IUPAC Name: 1-(Bromomethyl)-2-chlorobenzene Molecular Formula: C₇H₆BrCl

Molecular Weight: 205.48 g/mol CAS Number: 611-17-6

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-chlorobenzyl bromide**.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 7.45 - 7.20	Multiplet	4H	Aromatic Protons (Ar-H)
~ 4.65	Singlet	2H	Methylene Protons (-CH ₂ Br)

Note: The aromatic region will exhibit a complex multiplet pattern due to the ortho, meta, and para protons on the substituted ring. The exact chemical shifts and coupling constants can be determined through spectral simulation.

- ¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃

Chemical Shift (δ) (ppm)	Assignment
~ 135 - 127	Aromatic Carbons (Ar-C)
~ 32	Methylene Carbon (-CH ₂ Br)

Note: Six distinct signals are expected in the aromatic region, with the carbon attached to the chlorine and the carbon attached to the bromomethyl group having characteristic chemical shifts influenced by the respective substituents.

2.2. Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 1600 - 1450	Medium	Aromatic C=C Ring Stretch
~ 1210	Strong	C-Br Stretch
~ 750	Strong	C-Cl Stretch / Out-of-plane C-H Bend

2.3. Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Proposed Fragment Ion
204, 206, 208	~9.2 (for 206)	[M] ⁺ (Molecular Ion, showing isotopic pattern for Br and Cl)
125, 127	100 (for 125)	[C ₇ H ₆ Cl] ⁺ (Loss of Br)
89	~13.0	[C ₇ H ₅] ⁺ (Loss of Br and HCl)

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) results in a characteristic isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.[1][2][3][4]

Experimental Protocols

The following are representative protocols for the acquisition of spectroscopic data for a liquid sample such as **2-chlorobenzyl bromide**.

3.1. NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-chlorobenzyl bromide** in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
- Data Acquisition:
 - Instrument: 400 MHz or 500 MHz NMR Spectrometer.
 - ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 16 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, an acquisition time of 1-2 seconds, a

relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm. For ^1H NMR, integrate the signals to determine the relative proton counts and measure the coupling constants (in Hz).

3.2. IR Spectroscopy

- Sample Preparation: As **2-chlorobenzyl bromide** is a liquid, it can be analyzed neat. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- Data Acquisition:
 - Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
 - Background Spectrum: Record a background spectrum of the clean, empty salt plates.
 - Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm^{-1} .
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Identify and label the significant absorption peaks.

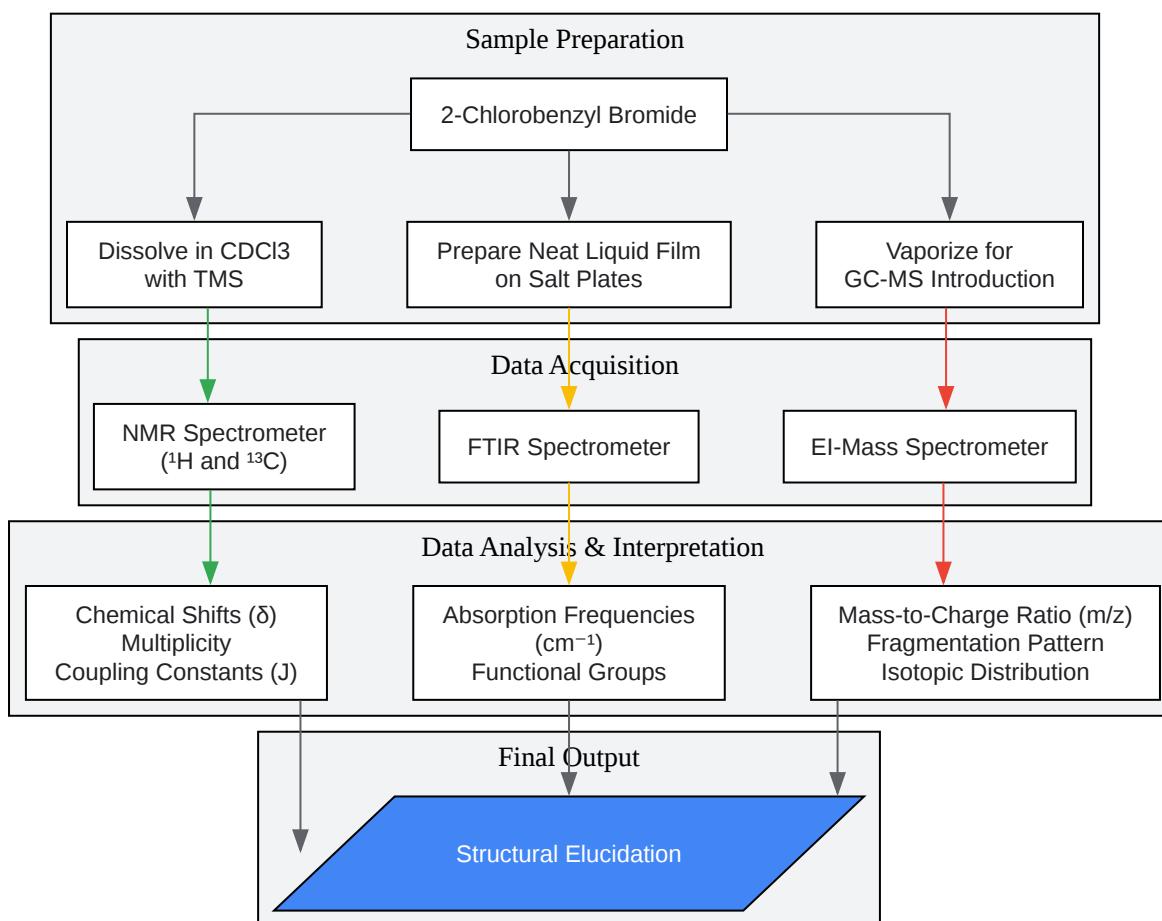
3.3. Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection. The sample is vaporized in the ion source.
- Ionization: Use Electron Ionization (EI) as the ionization method. In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **2-chlorobenzyl bromide**.



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Caption: Logical workflow for spectroscopic analysis.

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